molecular formula C6H10O2 B14369691 2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- CAS No. 90026-46-3

2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)-

Cat. No.: B14369691
CAS No.: 90026-46-3
M. Wt: 114.14 g/mol
InChI Key: PXIPZIPSDBXFQR-CRCLSJGQSA-N
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Description

2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- is a chiral lactone compound. Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities and applications in various fields such as pharmaceuticals, fragrances, and food additives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- typically involves the cyclization of hydroxy acids or the oxidation of diols. Common synthetic routes may include:

    Cyclization of Hydroxy Acids: This method involves the intramolecular esterification of hydroxy acids under acidic or basic conditions.

    Oxidation of Diols: Diols can be oxidized using reagents such as potassium permanganate or chromium trioxide to form lactones.

Industrial Production Methods

Industrial production methods for lactones often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to achieve the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can lead to the formation of diols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Substituted lactones.

Scientific Research Applications

2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the production of fragrances and flavorings.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    γ-Butyrolactone: A structurally similar lactone with different biological activities.

    δ-Valerolactone: Another lactone with distinct properties and applications.

Uniqueness

2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- is unique due to its specific stereochemistry, which can influence its biological activity and applications. The presence of the (4S,5R) configuration may result in different interactions with biological targets compared to other lactones.

Properties

CAS No.

90026-46-3

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(4S,5R)-4,5-dimethyloxolan-2-one

InChI

InChI=1S/C6H10O2/c1-4-3-6(7)8-5(4)2/h4-5H,3H2,1-2H3/t4-,5+/m0/s1

InChI Key

PXIPZIPSDBXFQR-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1CC(=O)O[C@@H]1C

Canonical SMILES

CC1CC(=O)OC1C

Origin of Product

United States

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